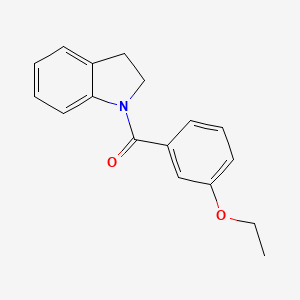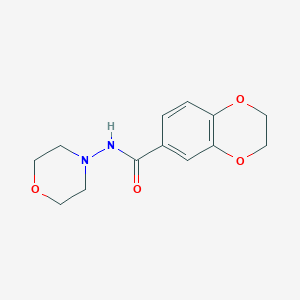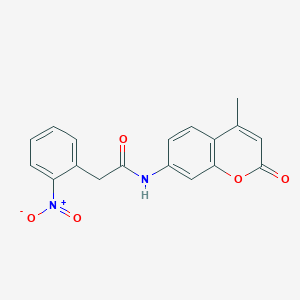![molecular formula C15H16N2O4S2 B4184850 N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184850.png)
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as NSC745887 or known by its trade name TPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer development.
Mecanismo De Acción
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide selectively inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. This inhibition leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer cells, this compound induces apoptosis and enhances the efficacy of chemotherapy and radiotherapy. However, this compound has also been found to have cytotoxic effects on normal cells, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, its cytotoxic effects on normal cells may limit its use in some experiments. Additionally, the synthesis of this compound is complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate the efficacy of this compound in combination with other drugs in cancer treatment. Another direction is to explore the potential therapeutic effects of this compound in other diseases, such as autoimmune diseases and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for this compound may increase its availability for research purposes.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. Its selective inhibition of the NF-κB pathway has been shown to have anti-inflammatory effects and induce apoptosis in cancer cells. However, its cytotoxic effects on normal cells may limit its therapeutic potential. Further research is needed to explore the potential therapeutic effects of this compound in various diseases and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The selective inhibition of the NF-κB pathway by this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and induce apoptosis in cancer cells. Additionally, this compound has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-15(14-5-2-10-22-14)16-12-3-1-4-13(11-12)23(19,20)17-6-8-21-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZRSQMOPMBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4184768.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![2-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-furamide](/img/structure/B4184772.png)
![4-bromo-5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4184773.png)
![3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B4184782.png)
![1-[2-(3-bromophenoxy)propanoyl]piperidine](/img/structure/B4184788.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184796.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4184810.png)

![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide](/img/structure/B4184818.png)

![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B4184827.png)


